molecular formula C21H15Cl2NO4S B2639240 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(phenylsulfonyl)acetamide CAS No. 895457-83-7

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B2639240
CAS RN: 895457-83-7
M. Wt: 448.31
InChI Key: YNGPYRJGNJSTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(phenylsulfonyl)acetamide” is a chemical compound with the molecular formula C21H15Cl2NO4S . It’s a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

The compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients as well as sedation of aggressive patients .


Molecular Structure Analysis

In the molecular structure of this compound, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group. Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings .


Chemical Reactions Analysis

The compound is involved in the acetylation reaction . It’s also used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 448.319 Da . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Molecular Structure

  • Research focuses on the synthesis and conformational analysis of related chloroacetamide derivatives. For instance, studies on the synthesis, polarity, and structure of chloro-N-[2-(methylsulfanyl)phenyl]- and diphenylthiophosphoryl-N-[2-(methylsulfanyl)phenyl]acetamides provide insights into their molecular conformations, which are crucial for understanding their reactivity and potential applications in materials science or pharmaceutical development (E. Ishmaeva et al., 2015).

Crystallography and Solid-State Chemistry

  • Crystallographic studies reveal the solid-state geometry and conformations of chlorophenylsulfonyl acetamide derivatives. For example, the analysis of 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide provides detailed information on its crystal structure, highlighting the conformations of bonds within the molecule and their implications for the material's properties (B. Gowda et al., 2008).

Chemical Reactivity and Interactions

  • Studies on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes touch upon the metabolic pathways and chemical reactivity of chloroacetamide compounds. Although these findings are primarily related to herbicides, they provide valuable information on the metabolic degradation and reactivity of similar chemical structures, which could be relevant for designing new compounds with specific biological activities or stability profiles (S. Coleman et al., 2000).

Potential Applications

  • The research on silylated derivatives of N-(2-hydroxyphenyl)acetamide, involving the synthesis and structural analysis of these compounds, indicates their potential utility in designing novel materials or chemical intermediates with unique properties (A. Y. Nikonov et al., 2016).
  • The study of the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) showcases the application of these compounds in developing metal-organic frameworks or complexes, which could have implications in catalysis, drug delivery, or material science (J. Obaleye et al., 2008).

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c22-14-10-11-19(17(12-14)21(26)16-8-4-5-9-18(16)23)24-20(25)13-29(27,28)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGPYRJGNJSTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(phenylsulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.